molecular formula C23H21N3O3S B2548742 2,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898455-64-6

2,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2548742
CAS No.: 898455-64-6
M. Wt: 419.5
InChI Key: MMFCIJQDKGCTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide features a sulfonamide group linked to a dihydroquinazolinone core via a phenyl bridge. The benzene sulfonamide moiety is substituted with methyl groups at positions 2 and 4, while the dihydroquinazolinone ring includes a 2-methyl substituent.

Properties

IUPAC Name

2,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-8-13-22(16(2)14-15)30(28,29)25-18-9-11-19(12-10-18)26-17(3)24-21-7-5-4-6-20(21)23(26)27/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFCIJQDKGCTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • COX-2 Inhibition : The compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. In vitro assays have shown that certain derivatives of this compound can inhibit COX-2 activity by up to 47.1% at a concentration of 20 μM .
  • Anticancer Properties : Research indicates that derivatives of this compound possess cytotoxic effects against various cancer cell lines. For instance, one study reported that a related sulfonamide derivative demonstrated cytotoxicity towards human astrocytoma cell lines .
  • Cardiovascular Effects : Preliminary studies suggest that some sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance in isolated rat heart models. These findings indicate potential cardiovascular therapeutic applications .

Case Studies

Several case studies illustrate the diverse applications and effectiveness of this compound:

Case Study 1: COX-2 Inhibitory Activity

A study published in Pharmaceuticals detailed the synthesis of several derivatives related to the target compound and evaluated their COX-2 inhibitory activities. The results indicated that modifications to the phenyl ring significantly impacted inhibitory potency, suggesting avenues for further drug development .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer properties of related compounds, researchers synthesized a series of quinazolinone derivatives and tested their effects on various cancer cell lines. The results showed promising cytotoxic activity, warranting further investigation into their mechanisms of action and potential clinical applications .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
Compound ACOX-2 Inhibition20
Compound BCytotoxicity (astrocytoma)15
Compound CPerfusion Pressure ModulationN/A

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Heterocyclic Modifications

Dihydroquinazolinone vs. Chromenone/Pyrazolo-Pyrimidine
  • Target Compound: The dihydroquinazolinone core provides a planar, conjugated system that may enhance binding to hydrophobic enzyme pockets.
  • Analog (): The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide replaces dihydroquinazolinone with a chromenone-pyrazolo-pyrimidine system. This introduces fluorine atoms and an extended π-system, likely improving metabolic stability but reducing solubility (MP: 175–178°C; Mass: 589.1).
Dihydroquinazolinone vs. Quinoxaline
  • Analog (): N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide substitutes dihydroquinazolinone with a sulfanylquinoxaline ring.

Substituent Effects on the Sulfonamide Moiety

Methyl vs. Halogen/Methoxy Groups
  • Analogs (): Compounds 1a–f feature substituents like Cl, Br, OCH₃, and (C=O)OCH₂CH₃.
Sulfonamide Linker Variations
  • Analog (): 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide replaces the phenyl-dihydroquinazolinone linker with an oxazole ring. The oxazole’s smaller size and nitrogen orientation could alter steric and electronic interactions.

Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Dihydroquinazolinone 2,4-dimethyl (sulfonamide); 2-methyl (dihydroquinazolinone) Not Provided High lipophilicity
Chromenone-Pyrazolo-Pyrimidine Chromenone + Pyrazolo-Pyrimidine 5-Fluoro, 3-fluorophenyl 589.1 MP: 175–178°C; Moderate solubility
Quinoxaline Sulfonamide Quinoxaline 3-Sulfanyl, N,4-dimethyl Not Provided Potential redox activity
Oxazole-Linked Sulfonamide Oxazole 5-Methyl (oxazole) Not Provided Crystallized (R factor: 0.055)
Thiazolidinone Derivative Thiazolidinone sec-butyl, thioxo 526.7 High molecular complexity

Key Research Findings

Electronic Effects : Halogen substituents (Cl, Br) in analogs improve binding via halogen bonding but reduce solubility compared to methyl groups.

Synthetic Flexibility : Palladium-catalyzed cross-couplings (e.g., ) are widely applicable for constructing biaryl sulfonamides.

Metabolic Considerations : Fluorinated analogs () show enhanced metabolic stability, while methyl groups (target compound) may increase CYP450 interactions.

Biological Activity

2,4-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a compound of significant interest due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. The structure incorporates a sulfonamide moiety and a quinazoline derivative, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical formula for this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, and its structural representation is crucial for understanding its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its mechanism of action and efficacy in inhibiting specific biological pathways.

1. COX-2 Inhibition

One of the primary activities investigated is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Research indicates that derivatives of quinazoline sulfonamides exhibit significant COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that this compound may possess similar inhibitory effects.

2. Antioxidant Activity

Recent studies have also highlighted the antioxidant properties of quinazoline derivatives. Compounds structurally related to this compound have shown promising results in scavenging free radicals and reducing oxidative stress in various biological models .

3. Acetylcholinesterase Inhibition

In addition to anti-inflammatory properties, some studies have explored the potential neuroprotective effects of quinazoline derivatives by evaluating their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Certain related compounds showed potent AChE inhibitory activity, indicating potential implications for cognitive enhancement or neuroprotection .

Data Tables

Activity Compound Inhibition (%) Concentration (μM)
COX-2 Inhibition4-{(E)-2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethenyl}benzene-l-sulfonamide47.120
Antioxidant ActivityVarious quinazoline derivativesSignificantVariable
AChE Inhibition6-Iodoquinazolinone derivativesPotentVariable

Case Studies

Several case studies have focused on the pharmacological evaluation of quinazoline sulfonamides:

  • Case Study on COX Inhibition : A study synthesized multiple quinazoline derivatives and evaluated their COX inhibitory activities using in vitro assays. The findings indicated that modifications to the phenyl ring significantly enhanced COX-2 selectivity compared to COX-1 .
  • Neuroprotective Effects : Research involving animal models demonstrated that certain quinazoline derivatives could improve cognitive function by inhibiting AChE activity, suggesting therapeutic potential for Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 2,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Route Design : Adapt multi-step protocols from analogous sulfonamide-quinazolinone hybrids. For example, use reflux condensation (ethanol, glacial acetic acid catalyst) to couple substituted benzaldehydes with triazole precursors .
  • Optimization :
    • Catalysts : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency for aromatic systems .
    • Purification : Employ flash column chromatography (hexane/ethyl acetate gradients) for intermediates, followed by recrystallization for final products .
  • Yield Improvement : Use split-phase reaction conditions (e.g., dioxane-water mixtures) to enhance solubility and reduce side reactions .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.3–2.6 ppm for methyl groups) .
    • IR : Confirm sulfonamide (S=O at ~1150–1300 cm⁻¹) and quinazolinone (C=O at ~1680 cm⁻¹) functional groups .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves spatial conformation. Use software like APEX2 or SAINT for data refinement .

Q. How to evaluate in vitro biological activity, including cytotoxicity and enzyme inhibition?

Methodological Answer:

  • Assay Design :
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ATP competition assays .
  • Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and validate with triplicate measurements .

Advanced Research Questions

Q. How to design experiments to assess the compound’s environmental fate and ecological impact?

Methodological Answer:

  • Framework : Follow Project INCHEMBIOL’s approach :
    • Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH and UV light.
    • Biotic Studies : Use microbial consortia to assess biodegradation pathways.
    • Ecotoxicity : Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition .
  • Analytical Tools : Employ LC-MS/MS for trace quantification in water/soil matrices .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the quinazolinone and sulfonamide moieties?

Methodological Answer:

  • Modification Strategies :
    • Quinazolinone : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 4 to enhance target binding .
    • Sulfonamide : Replace dimethyl groups with cyclic amines (e.g., piperidine) to improve solubility .
  • Biological Testing : Compare IC₅₀ values of derivatives against parent compound in dose-response assays .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to EGFR or COX-2. Validate with molecular dynamics (MD) simulations (GROMACS) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., sulfonamide O atoms) using Schrödinger Suite .

Q. What strategies address low solubility or stability in pharmacological studies?

Methodological Answer:

  • Formulation :
    • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
    • Prodrugs : Modify sulfonamide to ester prodrugs for improved bioavailability .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Q. How to assess abiotic and biotic transformations in environmental matrices?

Methodological Answer:

  • Metabolite Identification : Use high-resolution mass spectrometry (HR-MS) to detect transformation products (e.g., hydroxylated derivatives) .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to predict half-lives in soil/water systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.